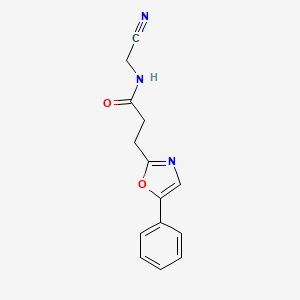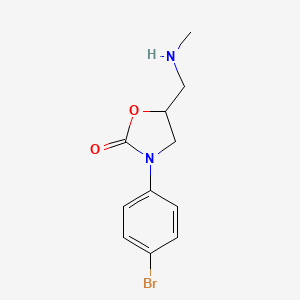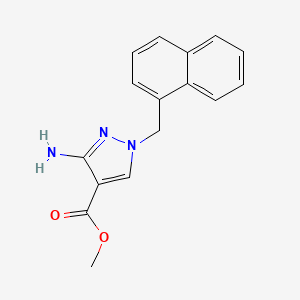
1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide is a complex organic compound known for its utility in various chemical and biological applications. Its structure includes a piperidine ring, which is a common motif in many biologically active compounds, and substituents that include methylsulfonyl, pyridin-2-ylmethyl, and thiophen-3-ylmethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide typically involves multi-step processes:
Formation of Piperidine Ring: : The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate linear precursors.
Attachment of Substituents: : Functional groups such as methylsulfonyl, pyridin-2-ylmethyl, and thiophen-3-ylmethyl are introduced through nucleophilic substitution reactions, using appropriate halogenated precursors and base catalysts.
Carboxamide Formation: : The final step involves forming the carboxamide group through condensation reactions between the amine functional group on the piperidine ring and a carboxylic acid derivative.
Industrial Production Methods
Industrial-scale production often mirrors laboratory-scale synthesis but involves optimization for yield, purity, and cost-effectiveness. Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. Continuous flow methods may also be employed to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide can undergo a variety of reactions:
Oxidation: : The compound can be oxidized using strong oxidizing agents, which can affect the sulfur-containing and aromatic groups.
Reduction: : Reduction reactions can target the nitro groups (if present) and other reducible substituents.
Substitution: : Various nucleophiles can substitute at activated positions on the aromatic rings, particularly under acidic or basic conditions.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for nucleophilic substitution.
Major Products
Reaction products depend on the specific conditions and reagents used but may include hydroxylated derivatives, reduced amines, and substituted aromatic compounds.
Scientific Research Applications
1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide has diverse applications across multiple fields:
Chemistry: : Used as a building block for complex organic synthesis.
Biology: : Studied for its potential role in modulating biological pathways due to its structural similarity to certain biomolecules.
Medicine: : Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: : Utilized in the development of materials with specialized properties, such as polymers and catalysts.
Mechanism of Action
The compound’s mechanism of action is determined by its interaction with molecular targets, such as enzymes or receptors. Its functional groups enable it to form hydrogen bonds, van der Waals interactions, and ionic bonds with specific sites on target molecules. Pathways involved can include inhibition of enzymatic activity, modulation of receptor signaling, or alteration of gene expression patterns.
Comparison with Similar Compounds
1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1-(ethylsulfonyl)-N-(pyridin-3-ylmethyl)-N-(thiophen-4-ylmethyl)piperidine-4-carboxamide: : Differing in the sulfonyl and pyridinyl positions.
1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)-N-(furan-3-ylmethyl)piperidine-4-carboxamide: : Featuring a furan ring instead of thiophene.
1-(methylsulfonyl)-N-(quinolin-2-ylmethyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide: : Incorporating a quinoline ring.
Each of these analogs may exhibit variations in reactivity, binding affinity, and biological activity, underscoring the significance of the structural nuances.
Properties
IUPAC Name |
1-methylsulfonyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-26(23,24)21-9-5-16(6-10-21)18(22)20(12-15-7-11-25-14-15)13-17-4-2-3-8-19-17/h2-4,7-8,11,14,16H,5-6,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBQVSIVNLJNPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(oxolane-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2561395.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B2561396.png)


![{2-[(3-Chlorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B2561400.png)
![4-[1-(3-Methoxy-1,2-thiazol-5-yl)ethylamino]-3-methylbutan-1-ol](/img/structure/B2561403.png)
![(3aR,8aS)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2561407.png)

![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B2561410.png)

![N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2561414.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2561415.png)

